4-bromo-3-methyl-1H-pyrazole hydrobromide

Descripción general

Descripción

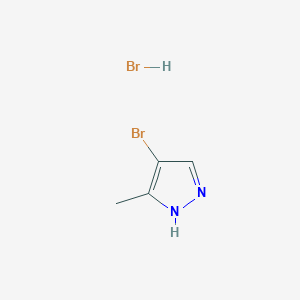

4-Bromo-3-methyl-1H-pyrazole is a pyrazole derivative . It has the molecular formula C4H5BrN2 . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .

Synthesis Analysis

The synthesis of 4-bromo-3-methyl-1H-pyrazole involves several steps. It has been reported that the compound can be prepared by treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride / Ca(OH)2 in 1,4-dioxane and subsequent cyclization of the thus obtained 4-aroyl-5-hydroxypyrazole with sodium hydride in dry DMF .Molecular Structure Analysis

The molecular structure of 4-bromo-3-methyl-1H-pyrazole is characterized by a pyrazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 161.00 g/mol .Chemical Reactions Analysis

4-Bromo-3-methyl-1H-pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It also reacts with dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .Physical And Chemical Properties Analysis

4-Bromo-3-methyl-1H-pyrazole is a solid compound with a melting point of 77-79 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

4-Bromo-3-methyl-1H-pyrazole Hydrobromide: A Comprehensive Analysis

Synthesis of Bipyrazoles: One of the primary applications of 4-bromo-3-methyl-1H-pyrazole hydrobromide is as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds with various applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

Pharmaceutical Intermediates: This compound is also utilized in the synthesis of various pharmaceutical and biologically active compounds. It serves as an intermediate in the production of inhibitors that can be used in drug development .

Coordination Chemistry: 4-Bromo-3-methyl-1H-pyrazole hydrobromide may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Regioselective Synthesis: The compound has been mentioned in the context of regioselective synthesis processes, which are crucial for creating specific chemical structures with high precision .

Organic Synthesis: It is also used more broadly in organic synthesis, where its reactivity as a brominated heterocycle makes it a valuable component for constructing more complex molecules .

Enhancing Agonist Activity: In pharmaceutical research, derivatives of this compound have been used as allosteric enhancers (AE) of agonist activity at certain receptors, which is significant for developing new therapeutic agents .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 4-bromopyrazole have been reported to interact with the respiratory system .

Mode of Action

It’s known that the compound can form complexes with metals like copper (cu) and cadmium (cd), where the metal atoms are coordinated through four nitrogen atoms from the 4-bromo-3-methyl-1h-pyrazole .

Biochemical Pathways

Related compounds like 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .

Result of Action

It’s known that the compound has potential applications in nonlinear optics (nlo), as it exhibits decent nlo properties when complexed with cu and cd .

Action Environment

It’s worth noting that the compound is soluble in methanol , which could potentially influence its action and stability.

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZUBFWYZLODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)

![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)